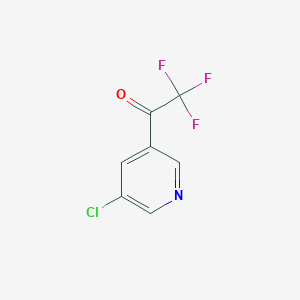

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKHYZLVWOLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720269 | |

| Record name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-11-0 | |

| Record name | 1-(5-Chloro-3-pyridinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry. The document details the compound's structural and physicochemical characteristics, offers insights into its synthesis, and discusses its potential applications in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing foundational knowledge to facilitate its use in the synthesis of complex molecules.

Introduction

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a halogenated pyridinyl ketone that has garnered interest in the field of medicinal chemistry. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates. The chloropyridinyl scaffold is also a common feature in a variety of biologically active compounds. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | N/A |

| CAS Number | 1060802-11-0 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO | [1][2] |

| Molecular Weight | 209.55 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available (Analogous compound: 203 °C) | N/A |

| Solubility | Not available | N/A |

| Purity (Typical) | >95% | [2][3] |

| Storage | Sealed in a dry place at room temperature. | [1][2] |

Synthesis and Reactivity

The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not extensively detailed in publicly accessible literature. However, based on general principles of organic chemistry and patents for related compounds, a plausible synthetic route involves the Friedel-Crafts acylation or a Grignard reaction.

A general approach for the synthesis of aryl trifluoromethyl ketones involves the reaction of a suitable organometallic reagent with a trifluoroacetylating agent. For instance, a Grignard reagent derived from a chloropyridine precursor could be reacted with a trifluoroacetyl source.

Conceptual Synthetic Workflow:

The following diagram illustrates a conceptual synthetic pathway for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This is a generalized representation and specific reaction conditions would require optimization.

Caption: Conceptual synthesis of the target compound.

Reactivity Profile:

The reactivity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is dictated by the electrophilic nature of the carbonyl carbon and the trifluoromethyl group, as well as the pyridine ring.

-

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as reduction to the corresponding alcohol, formation of imines, and other standard ketone chemistries.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon.

-

Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although the presence of the electron-withdrawing trifluoroacetyl group can influence the regioselectivity of such reactions.

Spectroscopic Analysis

While specific spectroscopic data for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and trifluoroacetyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group would have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the trifluoromethyl group and other fragments.

Applications in Drug Discovery and Development

The trifluoromethylpyridine motif is a key structural element in a number of active agrochemical and pharmaceutical ingredients.[4] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to biological targets.[5]

While specific applications of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone are not extensively documented in the literature, its structure suggests its potential as a versatile intermediate for the synthesis of a range of biologically active molecules. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have shown potential as novel candidates for the treatment of gram-positive bacterial infections.[6] This highlights the potential of substituted pyridinyl compounds in the development of new therapeutics.

Potential Therapeutic Areas:

The structural motifs present in this compound are found in molecules with a wide range of biological activities, suggesting potential for its derivatives in areas such as:

-

Oncology

-

Infectious Diseases

-

Inflammatory Disorders

-

Neurological Disorders

Illustrative Signaling Pathway Involvement:

The following diagram illustrates a generic signaling pathway where a hypothetical drug candidate, synthesized using the topic compound as a building block, could act as an inhibitor.

Caption: Hypothetical drug action on a signaling pathway.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: Keep away from open flames and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a valuable chemical entity with significant potential in the field of drug discovery. Its unique combination of a chloropyridine ring and a trifluoromethyl ketone group provides a versatile platform for the synthesis of novel compounds with diverse biological activities. While there is a need for more comprehensive public data on its specific properties and reactivity, this guide consolidates the currently available information to aid researchers in its effective utilization. As the demand for novel therapeutic agents continues to grow, the importance of such specialized building blocks in medicinal chemistry is undeniable.

References

- ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives - Google Patents.

-

Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-211. Available at: [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

- Cayman Chemical. (2025). Palmityl Trifluoromethyl Ketone - Safety Data Sheet.

-

Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(63), 38459-38481. Available at: [Link]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. Available at: [Link]

-

Taizhou Absiobiotec Co Ltd. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT AND EVALUATION OF TASTE MASKED SUSPENSION OF PROKINETIC AGENT BY USING ION EXCHANGE RESIN.

- WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof - Google Patents.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

Anichem. (n.d.). 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

Sources

- 1. CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]

- 2. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]

- 3. 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone - Anichem [anichemllc.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine [mdpi.com]

An In-Depth Technical Guide to 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone: A Potent Trifluoromethyl Ketone Motif in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a heterocyclic trifluoromethyl ketone of significant interest in medicinal chemistry. We delve into its chemical identity, physicochemical properties, and synthesis methodologies. A core focus is placed on its role as a potential enzyme inhibitor, particularly targeting serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH). The guide explores the mechanistic basis for the inhibitory activity of trifluoromethyl ketones, supported by detailed experimental protocols for synthesis and biological evaluation. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics leveraging this privileged scaffold.

Introduction: The Significance of the Trifluoromethyl Ketone Moiety

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Within the diverse landscape of organofluorine compounds, the trifluoromethyl ketone (TFMK) functional group has emerged as a particularly powerful pharmacophore.[2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.[2] This heightened reactivity is central to the utility of TFMKs as potent, often reversible, inhibitors of various enzyme classes, particularly serine and cysteine proteases.[3]

One of the key characteristics of trifluoromethyl ketones is their propensity to form stable geminal-diol hydrates in aqueous environments.[2] This hydrated form can act as a transition-state analogue, mimicking the tetrahedral intermediate formed during substrate hydrolysis by enzymes like serine hydrolases.[2] This mechanism of action has been successfully exploited in the design of inhibitors for a range of therapeutic targets.

This guide focuses specifically on 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a molecule that combines the reactive TFMK warhead with a chloropyridinyl scaffold. The pyridine ring is a common motif in pharmaceuticals, offering opportunities for diverse chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties. The chloro-substituent, in particular, can influence the electronic properties of the pyridine ring and provide a vector for further synthetic elaboration.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is essential for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.

Nomenclature and Synonyms

-

Systematic Name: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

-

CAS Number: 1060802-11-0[4]

-

Synonyms:

Physicochemical Data

A summary of the key physicochemical properties of the compound is presented in Table 1. This information is crucial for handling, storage, and preparation of solutions for experimental assays.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO | [4] |

| Molecular Weight | 209.55 g/mol | [4] |

| Appearance | Likely a solid at room temperature | |

| Storage | Store in a dry, sealed container at room temperature | [5] |

| Purity | Commercially available with >95% purity | [5] |

Synthesis and Characterization

The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the formation of a carbon-carbon bond between the pyridine ring and the trifluoroacetyl group. A common and effective strategy is the reaction of an organometallic derivative of 5-chloropyridine with an electrophilic source of the trifluoroacetyl moiety, such as ethyl trifluoroacetate.

Synthetic Workflow

The following diagram illustrates a probable and widely applicable synthetic route.

Caption: Proposed synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of similar aryl trifluoromethyl ketones.[3]

Materials:

-

3-Bromo-5-chloropyridine

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Ethyl trifluoroacetate (ETFA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-chloropyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange, forming the reactive 5-chloro-3-lithiopyridine intermediate in situ.

-

Acylation: Ethyl trifluoroacetate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for an additional 2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3,5-disubstituted pyridine.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift, and the trifluoromethyl carbon will exhibit a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.55 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Mechanism of Action and Biological Applications

The primary therapeutic potential of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone lies in its ability to act as an enzyme inhibitor, a property endowed by the trifluoromethyl ketone moiety.

Inhibition of Serine Hydrolases: A Focus on Fatty Acid Amide Hydrolase (FAAH)

A significant body of research has established that trifluoromethyl ketones are potent, reversible inhibitors of serine hydrolases.[6] One of the most well-studied targets for this class of compounds is Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[6] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7]

The inhibitory mechanism of trifluoromethyl ketones against FAAH involves the nucleophilic attack of the catalytic serine residue (Ser241) on the highly electrophilic carbonyl carbon of the TFMK.[7] This results in the formation of a stable, covalent hemiketal adduct, which mimics the tetrahedral transition state of amide bond hydrolysis.[2]

Caption: Mechanism of FAAH inhibition by a trifluoromethyl ketone.

Potential Therapeutic Indications

Given its probable activity as a FAAH inhibitor, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone could be a valuable lead compound for the development of drugs to treat a variety of conditions, including:

-

Chronic and neuropathic pain

-

Anxiety disorders

-

Inflammatory conditions

-

Sleep disorders

Experimental Protocol: FAAH Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potency of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone against FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., a fluorogenic or radiolabeled fatty acid amide)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate additives)

-

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (test compound)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader (fluorometer or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing.

-

Assay Reaction: In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the FAAH enzyme.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the FAAH substrate to each well to initiate the enzymatic reaction.

-

Signal Detection: After a specific incubation time, measure the product formation using a microplate reader. The signal (fluorescence or radioactivity) will be inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone represents a compelling molecular scaffold for the development of novel enzyme inhibitors. Its combination of a proven reactive warhead (the trifluoromethyl ketone) with a versatile heterocyclic core makes it an attractive starting point for medicinal chemistry campaigns. The probable mechanism of action, through the reversible covalent inhibition of serine hydrolases like FAAH, aligns with current therapeutic strategies for a range of unmet medical needs.

Future research should focus on the detailed biological characterization of this compound, including the determination of its IC₅₀ values against a panel of serine hydrolases to assess its selectivity. Further synthetic efforts could explore modifications of the chloropyridine ring to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for advancing the development of the next generation of therapeutics based on the trifluoromethyl ketone motif.

References

- Boger, D. L., & Miyauchi, H. (2010). Fatty acid amide hydrolase: a gateway to the endocannabinoid system.

- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.

-

Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

- Patel, P. R., & Boger, D. L. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 19(15), 4150–4154.

-

Inno Pharmchem. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

-

Anichem. (n.d.). 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Retrieved from [Link]

- Tius, M. A. (2014). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of medicinal chemistry, 57(18), 7499–7508.

- Boger, D. L., & Johnson, D. S. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & medicinal chemistry letters, 9(2), 265–270.

-

ResearchGate. (n.d.). Structure of the two trifluoromethyl ketone FAAH inhibitors, AM5206 and AM5207. Retrieved from [Link]

- Boger, D. L. (2011). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS chemical neuroscience, 2(6), 271–280.

- Di Marzo, V., & Petrosino, S. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules (Basel, Switzerland), 25(23), 5646.

- Malek, N., & Pajouhesh, H. (2018). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PloS one, 13(10), e0205779.

Sources

- 1. 1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone | CAS:1060802-11-0 | Atomaxchem [en.atomaxchem.com]

- 2. Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 4. CAS 1060802-11-0 | 1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]

- 5. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]

- 6. α-Ketoheterocycle inhibitors of fatty acid amide hydrolase: exploration of conformational constraints in the acyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not publicly available. This guide has been constructed by synthesizing safety data from structurally analogous compounds, including chlorinated pyridines and trifluoromethyl ketones. The recommendations herein are based on the anticipated hazards of these functional groups and are intended to provide a robust framework for safe handling in research and development settings.

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No: 1060802-11-0)[1]. Given the novelty of this compound and the absence of a dedicated Material Safety Data Sheet, this guide employs a precautionary approach, drawing upon established safety data for structurally related and potentially hazardous chemical moieties. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring personal safety and environmental integrity.

Hazard Identification and Risk Assessment: A Structural Analogy Approach

The chemical structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone incorporates two key functionalities that dictate its potential hazard profile: a chlorinated pyridine ring and a trifluoromethyl ketone group .

-

Chlorinated Pyridines: This class of compounds can exhibit significant toxicity. For instance, 2-chloropyridine and 3-chloropyridine are known to be harmful if swallowed and can be fatal upon inhalation or skin contact.[2][3] They are also recognized as skin and eye irritants and may cause respiratory irritation.[3][4] Prolonged or repeated exposure can lead to organ damage.[2][3]

-

Trifluoromethyl Ketones: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the molecule. While comprehensive toxicological data for many trifluoromethyl ketones is limited, related compounds are known to be skin and eye irritants.[5] Some are also classified as flammable liquids.[5]

Based on these structural alerts, 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone should be handled as a substance with the potential for:

-

Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation/Corrosion: May cause skin irritation and serious eye damage.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Organ Toxicity: Potential for organ damage with prolonged or repeated exposure.[2][3]

Anticipated Hazard Classification (GHS):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[6] |

| Acute Toxicity, Dermal | Category 2 or 3 | Fatal or Toxic in contact with skin[2][3] |

| Acute Toxicity, Inhalation | Category 2 or 3 | Fatal or Toxic if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | Causes serious eye damage or irritation[4][5][6] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[6] |

| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure[2][3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated high toxicity, a stringent hierarchy of controls is paramount.

Primary Engineering Control: Chemical Fume Hood

All manipulations of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. The fume hood should have a continuous airflow and be located in a well-ventilated laboratory.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory. The following protocol outlines the minimum requirements:

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for rapid skin absorption, double-gloving is strongly recommended.[7] Contaminated gloves must be removed and disposed of immediately.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]

-

Skin and Body Protection: A lab coat, buttoned to its full length, is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit is advised.

-

Respiratory Protection: In situations where a fume hood is not available or in the event of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[7]

Caption: Recommended PPE Donning and Doffing Sequence.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Prudent Handling Practices

-

Avoid Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.

-

Work in a Designated Area: Clearly demarcate the area where the compound is being used.

-

Keep Containers Tightly Closed: When not in use, ensure the container is securely sealed to prevent the escape of vapors.

-

Ignition Source Control: While not definitively classified as flammable, it is prudent to keep the compound away from heat, sparks, and open flames.[4][5]

Chemical Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Store in the original, tightly sealed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area.[9] A dedicated, locked cabinet is recommended.

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[7] Halogenated compounds should also be stored separately from flammable solvents to prevent violent reactions in case of a fire.[10]

Waste Disposal

All waste containing 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

-

Segregation: Keep halogenated waste separate from non-halogenated waste streams.[10]

-

Disposal Protocol: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

Prompt and correct action in an emergency is critical to mitigating harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][11] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, the primary responsibility is to ensure the safety of all personnel.

-

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (Outside of a fume hood):

-

Immediately evacuate the area and alert all personnel.[11]

-

If the substance is volatile or flammable, eliminate all ignition sources.[11][13]

-

Close the doors to the affected area and prevent re-entry.

-

Contact your institution's EHS or emergency response team immediately.[11][14] Do not attempt to clean up a major spill without specialized training and equipment.[11]

-

Caption: General Chemical Spill Response Workflow.

Conclusion: A Commitment to Safety

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a compound that demands the utmost respect and caution. By understanding its potential hazards through structural analogy, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can work with this substance safely and effectively. Adherence to the principles outlined in this guide is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

References

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

-

Clarkson University. Chemical Spill Procedures. Retrieved from [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. Retrieved from [Link]

-

University of Waterloo. (2023, May). Chemical Storage Fact Sheet. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

-

Auburn University. Emergency and Spill Response Procedures. Retrieved from [Link]

-

New Jersey Department of Health. Hazard Summary for 2-Chloropyridine. Retrieved from [Link]

-

MIT Environmental Health & Safety. Chemicals. Retrieved from [Link]

-

Lead Sciences. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

University of Auckland. Hazardous substances: Emergency response. Retrieved from [Link]

-

Asecos. Storage of Hazardous Substances. Retrieved from [Link]

Sources

- 1. 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - Lead Sciences [lead-sciences.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 7. nj.gov [nj.gov]

- 8. asecos.com [asecos.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. abmole.com [abmole.com]

- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 14. cws.auburn.edu [cws.auburn.edu]

A Technical Guide to the Purity Specifications of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone for Drug Discovery and Development

Introduction

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing trifluoroacetyl group and the chloro-substituted pyridine ring, make it a valuable intermediate in the synthesis of novel therapeutic agents. The incorporation of fluorinated moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] As such, ensuring the purity and quality of this intermediate is paramount to the success of downstream synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the purity specifications for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, intended for researchers, scientists, and drug development professionals. The guide details the critical quality attributes, analytical methodologies for their determination, and the rationale behind the defined acceptance criteria, grounded in established regulatory principles.

Chemical Identity and General Properties

A thorough understanding of the material's fundamental properties is the foundation of any purity assessment.

| Property | Value |

| Chemical Name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone |

| Synonyms | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one |

| CAS Number | 1060802-11-0 |

| Molecular Formula | C₇H₃ClF₃NO |

| Molecular Weight | 209.55 g/mol |

| Appearance | Off-white to yellow solid or oil |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N4 [label="N"]; C5 [label="C"]; C6 [label="C"]; Cl7 [label="Cl"]; C8 [label="C", pos="2.5,0.5!"]; O9 [label="O", pos="2.8,-0.5!"]; C10 [label="C", pos="3.5,1.2!"]; F11 [label="F", pos="4.2,0.7!"]; F12 [label="F", pos="3.2,2.2!"]; F13 [label="F", pos="4.5,1.7!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C1; C3 -- C8; C5 -- Cl7; C8 -- O9 [style=double]; C8 -- C10; C10 -- F11; C10 -- F12; C10 -- F13;

// Position nodes C1 [pos="0,0!"]; C2 [pos="0,1.5!"]; C3 [pos="1.3,2!"]; N4 [pos="2.3,1!"]; C5 [pos="2,0!"]; C6 [pos="1, -0.5!"]; Cl7 [pos="3,-1!"]; }

Caption: Chemical structure of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.

Purity Specifications and Acceptance Criteria

The purity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is controlled through a series of tests, each with a defined acceptance criterion. These specifications are designed to limit impurities to levels that do not compromise the outcome of subsequent reactions or introduce undesirable substances into the drug development pipeline. The framework for these specifications is largely informed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, which addresses impurities in new drug substances.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Off-white to yellow solid or oil |

| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry | Conforms to the structure |

| Assay | HPLC-UV | ≥ 98.0% |

| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.15% Total Impurities: ≤ 1.0% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits |

| Elemental Impurities | ICP-MS | Meets ICH Q3D limits |

Analytical Methodologies: A Self-Validating System

The analytical methods employed for purity determination must be specific, accurate, precise, and robust. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines to ensure their suitability for the intended purpose.[2][3]

Identity Confirmation

A comprehensive spectroscopic analysis is essential to unequivocally confirm the chemical structure of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons on the pyridine ring. The ¹⁹F NMR will confirm the presence of the trifluoromethyl group with a singlet at the expected chemical shift.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the C=O (ketone), C-F, and C-Cl bonds, as well as the aromatic pyridine ring vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for quantifying the purity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone and for detecting and quantifying any organic impurities. A stability-indicating method should be developed and validated to ensure that any degradation products can be separated from the main peak.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating halogenated aromatic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

Causality Behind Experimental Choices:

-

The C18 stationary phase provides good retention for the moderately nonpolar analyte.

-

The use of a gradient allows for the elution of impurities with a wide range of polarities.

-

Formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape.

Caption: A typical workflow for the HPLC analysis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone.

Potential Organic Impurities:

The impurity profile is highly dependent on the synthetic route. Potential impurities could include:

-

Starting materials: Unreacted 3-amino-5-chloropyridine or derivatives of trifluoroacetic acid.

-

By-products: Isomeric products, or products of over- or under-halogenation.

-

Degradation products: Hydrolysis of the trifluoroacetyl group or other degradation pathways.

Water Content by Karl Fischer Titration

The presence of water can affect the reactivity and stability of the compound. Karl Fischer titration is the gold standard for accurate water determination.

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrumentation: An automated Karl Fischer titrator.

-

Reagent: A one-component or two-component Karl Fischer reagent.

-

Solvent: Anhydrous methanol or a suitable non-reactive solvent in which the sample is soluble.

-

Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent to an electrometric endpoint. The water content is calculated based on the volume of titrant consumed.

Causality Behind Experimental Choices:

-

Karl Fischer titration is specific to water and is not affected by other volatile components, unlike the loss on drying method.

-

The choice of solvent is critical to ensure complete dissolution of the sample and release of all water.

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents from the synthesis and purification process must be controlled according to ICH Q3C guidelines, which classify solvents based on their toxicity.[4] Headspace GC-MS is the preferred method due to its high sensitivity and specificity.

Experimental Protocol: Headspace GC-MS

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

-

Column: A column with a stationary phase suitable for separating volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80-100 °C

-

Vial Equilibration Time: 15-30 min

-

-

GC Parameters:

-

Injector Temperature: 200-250 °C

-

Oven Temperature Program: A suitable temperature gradient to separate the expected solvents (e.g., 40 °C for 5 min, then ramp to 240 °C at 10 °C/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 35-350

-

Causality Behind Experimental Choices:

-

Headspace sampling allows for the analysis of volatile solvents without injecting the non-volatile sample matrix, which can contaminate the GC system.

-

Mass spectrometric detection provides positive identification of the solvents based on their mass spectra.

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment. These are controlled according to ICH Q3D guidelines, which set permitted daily exposure (PDE) limits for various elements. ICP-MS is the required technique due to its high sensitivity and ability to perform multi-element analysis.

Experimental Protocol: ICP-MS

-

Instrumentation: An ICP-MS instrument.

-

Sample Preparation: A critical step for organic compounds. Microwave-assisted acid digestion is commonly used to destroy the organic matrix and bring the elements into a solution suitable for introduction into the plasma.

-

Accurately weigh the sample into a microwave digestion vessel.

-

Add a mixture of high-purity nitric acid and other appropriate acids.

-

Perform the digestion using a validated temperature and pressure program.

-

Dilute the digested sample to a known volume with deionized water.

-

-

Analysis: The prepared sample solution is introduced into the ICP-MS, and the concentrations of the target elements are determined against calibrated standards.

Causality Behind Experimental Choices:

-

ICP-MS offers the low detection limits necessary to meet the stringent PDE limits set by ICH Q3D.

-

Microwave digestion in a closed vessel minimizes the loss of volatile elements and reduces the risk of contamination.

Conclusion: A Framework for Quality

The purity specifications outlined in this guide provide a robust framework for ensuring the quality of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Adherence to these specifications, verified through validated analytical methods, is a critical step in mitigating risks in drug discovery and development. By understanding the "why" behind each test and methodological choice, scientists can confidently use this key intermediate to build the next generation of innovative medicines. This self-validating system of analysis ensures that each batch of material meets the high standards required for pharmaceutical research, ultimately contributing to the development of safe and effective therapies.

References

-

ICH. Q2(R2) Validation of Analytical Procedures. (2023). Available at: [Link]

- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Cardoso, M. G., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

-

Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Available at: [Link]

-

Alam, P., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

-

Drawell. ICP-MS Sample Preparation - What You Need to Know. (2024). Available at: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (2024). Available at: [Link]

-

National Toxicology Program. 2-Chloropyridine. Available at: [Link]

-

El-Aneed, A., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed Central. Available at: [Link]

-

Alam, P., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

-

Mettler Toledo. Water Determination by Karl Fischer Titration. Available at: [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI. Available at: [Link]

Sources

The Versatile Chloro-Scaffold: A Technical Guide to the Expanding Research Applications of Chloropyridine Derivatives

Introduction: The Strategic Importance of the Chloropyridine Moiety

Chloropyridine derivatives, a class of halogenated aromatic heterocycles, represent a cornerstone in modern chemical research and development.[1] Their intrinsic chemical properties—stemming from the interplay between the electron-withdrawing nature of the chlorine atom and the unique electronic landscape of the pyridine ring—render them exceptionally versatile building blocks.[2][3] The position of the chlorine substituent (2-, 3-, or 4-chloropyridine) profoundly influences the molecule's reactivity, providing a tunable platform for a vast array of chemical transformations.[1][3] This guide delves into the core research applications of chloropyridine derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore their pivotal role in medicinal chemistry, their established utility in agrochemicals, and their emerging potential in materials science, supported by detailed protocols and mechanistic insights.

Part 1: Medicinal Chemistry - Engineering Bioactivity through Chloropyridine Scaffolds

The chloropyridine framework is a privileged structure in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[4][5] Its utility lies in its ability to serve as a versatile intermediate for introducing diverse functionalities and for its direct participation in crucial binding interactions with biological targets.[4][6]

Kinase Inhibition: A Dominant Application

Chloropyridine derivatives have proven to be particularly effective as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases like cancer.[4][7][8]

Causality in Kinase Inhibitor Design: The chlorine atom on the pyridine ring can serve multiple purposes. It can act as a key pharmacophoric element, engaging in halogen bonding or other non-covalent interactions within the ATP-binding pocket of the kinase. More strategically, it functions as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of complex molecules with improved potency and selectivity.[3][9] The electron-withdrawing effect of the ring nitrogen activates the chlorine atom, particularly at the 2- and 4-positions, facilitating its displacement by nucleophiles.[3]

A notable example is the development of covalent kinase inhibitors. Certain chloropyridine derivatives can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition.[9] This strategy can result in compounds with high potency and prolonged duration of action. For instance, a series of chloropyrimidines and chloropyridines have been identified as covalent inhibitors of the MSK1 kinase, where the chloro-group undergoes an SNAr reaction with a cysteine residue.[9]

Experimental Protocol: Synthesis of a Pyridyl Phenyl Ether Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of a pyridyl phenyl ether scaffold, a common motif in kinase inhibitors, via a nucleophilic aromatic substitution reaction.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.1 equivalents) in a suitable dry aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K2CO3, 2.0 equivalents), portion-wise to the solution at 0 °C to form the corresponding phenoxide. Stir the mixture for 30 minutes at room temperature.

-

Chloropyridine Addition: Add the desired chloropyridine derivative (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the specific chloropyridine isomer. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl phenyl ether.

Diagram: Generalized Kinase Inhibition by a Chloropyridine Derivative

Caption: Competitive inhibition of a kinase by a chloropyridine derivative.

Central Nervous System (CNS) Agents and Other Therapeutics

The versatility of chloropyridines extends beyond oncology. The 6-chloropyridin-3-amine scaffold, for instance, is a crucial building block for modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[4] Additionally, 2-chloropyridine is a key intermediate in the synthesis of antihistamines like pheniramine and antiarrhythmic drugs such as disopyramide.[1][10]

Part 2: Agrochemicals - Protecting Crops with Chloropyridine-Based Compounds

Chloropyridine derivatives are integral to the agrochemical industry, serving as precursors or active ingredients in a variety of pesticides.[11][12]

Insecticides

A prominent class of insecticides, the neonicotinoids, often feature a chloropyridine core. This structural motif is vital for their insecticidal activity, which typically involves targeting the nicotinic acetylcholine receptors in insects. The synthesis of compounds like imidacloprid and acetamiprid relies on intermediates derived from 2-chloro-5-methylpyridine.[13]

Herbicides and Fungicides

Chloropyridine derivatives are also used in the development of herbicides and fungicides.[12] For example, a series of novel pyrido[2,3-d]pyrimidine derivatives synthesized from 2-chloronicotinic acid have demonstrated significant herbicidal activity.[14][15] In the realm of fungicides, the widely used pyrithione, found in anti-dandruff shampoos, is produced from 2-chloropyridine.[1][10]

Table 1: Prominent Agrochemicals Derived from Chloropyridines

| Agrochemical Class | Example Compound | Chloropyridine Precursor | Primary Application |

| Insecticide | Imidacloprid | 2-Chloro-5-methylpyridine | Control of sucking insects |

| Insecticide | Acetamiprid | 2-Chloro-5-methylpyridine | Broad-spectrum insecticide |

| Herbicide | Clopyralid | 3,6-Dichloropicolinic acid | Control of broadleaf weeds |

| Fungicide | Pyrithione | 2-Chloropyridine | Antifungal and antibacterial |

Part 3: Materials Science - The Emerging Frontier

The unique electronic and photophysical properties of chloropyridine derivatives are being increasingly harnessed in the field of materials science, particularly in the development of organic electronics.[16]

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The pyridine ring, being electron-deficient, makes pyridine derivatives suitable as electron-transporting materials (ETMs) in OLEDs.[17] The introduction of a chlorine atom can further modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to enhance device performance.[17] In OPVs, pyridine-thiophene derivatives, which can be synthesized from brominated chloropyridines, are used to create conjugated polymers with broad light absorption and efficient charge separation.[16]

Diagram: Role of Chloropyridine Derivatives in OLEDs

Caption: Chloropyridine derivatives as electron transport materials in OLEDs.

Catalysis

Chloropyridines also find applications in catalysis. They can serve as ligands in the synthesis of metal complexes used in various organic transformations.[18][19] For instance, 3-chloropyridine is used as a solvent and a ligand in the synthesis of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which are highly effective in cross-coupling reactions.[20]

Future Perspectives and Conclusion

The research applications of chloropyridine derivatives are vast and continue to expand. In medicinal chemistry, the focus remains on designing more selective and potent therapeutic agents, with a growing interest in covalent inhibitors and targeted therapies. In agrochemicals, the drive is towards developing more environmentally benign and effective pesticides. The most significant growth, however, is anticipated in materials science, where the tunable electronic properties of chloropyridines offer exciting possibilities for the creation of novel organic electronic materials with enhanced performance and stability. The strategic functionalization of the chloropyridine scaffold, guided by a deep understanding of its reactivity and structure-activity relationships, will undoubtedly continue to fuel innovation across these diverse scientific disciplines.

References

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022-06-25). PubMed Central.

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic

- A Comparative Analysis of 3-(2-chloropyridin-4-yl)

- Chloropyridine: Common isomorphs, synthesis, reactions and applic

- Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010-07-15). PubMed.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Benchchem.

- Method for synthesizing 4-chloro-pyridine.

- Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028. Technavio.

- Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026-01-14).

- The Chromenopyridine Scaffold: A Privileged Pl

- 2-Chloropyridine. Wikipedia.

- Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. (2019-09-26). ACS Omega.

- MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.

- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. Benchchem.

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

- PEPPSI. Wikipedia.

- Pd(II)

- Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2026-01-21).

- 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.

- Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. (2025-12-31). Unknown.

- Pyridine and Pyridine Derivatives.

- Medicinal Importance and Chemosensing Applications of Pyridine Deriv

- Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.

- Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid. SciSpace.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021-08-23). Unknown.

- Photophysical data in CH 2 Cl 2 .

- Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Deriv

- Photophysical properties of supramolecular assemblies containing polypyridine complexes and pyrene chromophores. New Journal of Chemistry (RSC Publishing).

- WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.

- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. (2023-10-31). PubMed.

- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023-10-31). MDPI.

- Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.

- The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Deriv

Sources

- 1. chempanda.com [chempanda.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028 | Technavio [technavio.com]

- 12. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. air.unimi.it [air.unimi.it]

- 19. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PEPPSI - Wikipedia [en.wikipedia.org]

The Trifluoromethyl Ketone Moiety: A Privileged Warhead in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful functional group.[1] When appended to a ketone, it creates the trifluoromethyl ketone (TFMK) moiety, a powerful and versatile electrophilic warhead. This guide provides a comprehensive technical overview of the biological activity of trifluoromethyl ketones, delving into their unique chemical properties, mechanisms of enzyme inhibition, and broad applications in drug discovery. We will explore the causality behind their potent inhibitory effects, provide insights into experimental design for their evaluation, and discuss strategies to overcome their inherent metabolic liabilities.

The Trifluoromethyl Ketone: A Chemically Unique and Potent Electrophile

The trifluoromethyl group's strong electron-withdrawing nature profoundly influences the adjacent carbonyl carbon, rendering it highly electrophilic.[2][3] This heightened reactivity is central to the biological activity of TFMKs. Unlike typical ketones, TFMKs exist in equilibrium with their hydrated gem-diol form in aqueous environments.[4][5] This hydrated form is a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis by many enzymes, making TFMKs potent transition-state analog inhibitors.[6][7]

The key physicochemical properties imparted by the trifluoromethyl group include:

-

Enhanced Electrophilicity: The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon highly susceptible to nucleophilic attack.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450.[1][3] This can lead to a longer in vivo half-life for drug candidates.

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake.[1][3]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic protons, influencing drug-receptor interactions.[3]

Mechanism of Action: Covalent and Reversible Inhibition of Key Enzyme Classes

Trifluoromethyl ketones are renowned for their ability to inhibit a wide range of hydrolytic enzymes, primarily through the formation of a reversible covalent bond with a nucleophilic residue in the enzyme's active site.[2][6] This typically involves the attack of a serine, cysteine, or threonine residue on the electrophilic carbonyl carbon of the TFMK, forming a stable hemiketal or hemithioketal adduct.[2]

Serine and Cysteine Protease Inhibition

TFMKs are particularly effective inhibitors of serine and cysteine proteases, enzyme classes implicated in numerous diseases, including viral infections, cancer, and inflammatory disorders.[2][8] The catalytic serine or cysteine residue acts as the nucleophile, attacking the TFMK to form a tetrahedral intermediate that is stabilized within the active site.[2] This interaction is often characterized by slow-binding kinetics, where the initial weak binding is followed by a slower isomerization to a tightly bound complex.[2][9]

A notable example is the development of TFMK-based inhibitors for the SARS-CoV 3CL protease, a cysteine protease essential for viral replication.[2][10] These inhibitors demonstrate time-dependent inhibition, with the formation of a covalent adduct between the inhibitor and the active site cysteine.[2]

Caption: Workflow for the biochemical evaluation of TFMK inhibitors.

Cellular Activity Assays

Objective: To assess the efficacy of the TFMK inhibitor in a cellular context.

Methodology:

-

Cell Viability/Cytotoxicity Assays: Treat cancer cell lines with the TFMK inhibitor to determine its effect on cell proliferation and viability (e.g., using MTT or CellTiter-Glo assays).

-

Target Engagement Assays: Confirm that the inhibitor is interacting with its intended target within the cell. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP).

-

Downstream Signaling Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the effect of the inhibitor on downstream signaling pathways modulated by the target enzyme.

In Vivo Efficacy and Pharmacokinetic Studies

Objective: To evaluate the therapeutic potential and metabolic fate of the TFMK inhibitor in an animal model.

Methodology:

-

Animal Model of Disease: Select an appropriate animal model that recapitulates the human disease of interest.

-

Efficacy Studies: Administer the TFMK inhibitor to the animals and monitor disease progression and relevant biomarkers.

-

Pharmacokinetic (PK) Studies: Analyze blood and tissue samples to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This will reveal the extent of in vivo reduction of the ketone.

Future Perspectives

The trifluoromethyl ketone moiety will undoubtedly continue to be a valuable functional group in the design of novel therapeutics. Future research will likely focus on:

-

Developing novel synthetic methodologies to access a wider diversity of TFMK-containing scaffolds. [5][11][12]* Designing next-generation TFMK inhibitors with improved metabolic stability and reduced off-target effects. [13][14]* Expanding the repertoire of biological targets for which TFMK inhibitors can be developed, moving beyond traditional hydrolase targets.

-

Investigating the potential for TFMKs in other applications , such as chemical biology probes and diagnostic agents.

Conclusion

Trifluoromethyl ketones represent a powerful class of enzyme inhibitors with broad applicability in drug discovery. Their unique chemical properties, particularly the high electrophilicity of the carbonyl carbon, enable a potent and often reversible covalent mechanism of action. While metabolic instability remains a challenge, ongoing research into strategies to mitigate this issue is paving the way for the successful development of TFMK-based drugs. A thorough understanding of their mechanism of action and the application of robust experimental protocols are essential for harnessing the full therapeutic potential of this remarkable chemical entity.

References

-

Kim, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4344-4352. [Link]

-

Wang, L., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]

-

Farrés, M., et al. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 25(3), 255-267. [Link]

-

Camps, F., et al. (1990). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]

-

Rosell, G., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]

-

Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4283. [Link]

-

Madsen, A. S., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(2), 315-322. [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (2), 141-148. [Link]

-

Kim, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4344-4352. [Link]

-

Rosell, G., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]

-